4-Nitrodiphenyl-D9

Mass Spectrometry Isotope Dilution Internal Standard Selection

Quantifying 4-nitrobiphenyl in environmental or biological matrices using non-deuterated or low-D isotopologues introduces systematic bias from differential matrix effects and isotopic overlap, causing up to 50% concentration underestimation. 4-Nitrobiphenyl-d9 (CAS 350818-59-6) is a perdeuterated (+9 Da) internal standard that eliminates this bias through near-identical physicochemical behavior and unambiguous spectral discrimination. - +9 Da mass shift ensures clear separation from native analyte (MW 199.21 → 208.26 g/mol) - 98 atom % D isotopic enrichment minimizes native analyte interference in calibration - Supplied for research use only; stable at room temperature, non-hazardous for transport

Molecular Formula C12H9NO2
Molecular Weight 208.26 g/mol
Cat. No. B15341491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrodiphenyl-D9
Molecular FormulaC12H9NO2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
InChIKeyBAJQRLZAPXASRD-LOIXRAQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.1 g / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrodiphenyl-D9 Procurement Guide


4-Nitrodiphenyl-D9 (CAS 350818-59-6) is a perdeuterated stable isotope-labeled internal standard (SIL-IS) of 4-nitrobiphenyl, in which nine hydrogen atoms are replaced with deuterium, yielding the molecular formula C12D9NO2 and a molecular weight of 208.26 g/mol . This isotopic labeling imparts a mass shift of +9 Da relative to the native analyte (C12H9NO2, MW 199.21 g/mol), enabling unambiguous mass spectrometric differentiation . As a nitroaromatic compound, 4-nitrobiphenyl is classified as a Category 1B carcinogen and is a priority environmental pollutant found in combustion emissions and contaminated sites [1]. The deuterated analog serves exclusively as an analytical internal standard for accurate quantification of 4-nitrobiphenyl in complex matrices using isotope dilution mass spectrometry (IDMS), and is supplied for research use only .

Stable Isotope-Labeled Internal Standard Isotope Dilution Mass Spectrometry (IDMS) 4‑Nitrobiphenyl Quantification Environmental & Biological Matrices

Why 4-Nitrodiphenyl-D9 Cannot Be Substituted


In LC-MS/MS and GC-MS quantification of 4-nitrobiphenyl, substituting 4-Nitrodiphenyl-D9 with a non-deuterated structural analog or a lower-deuterated isotopologue introduces systematic quantification bias that cannot be fully corrected post hoc. Structural analogs differ in extraction recovery, ionization efficiency, and chromatographic retention, resulting in differential matrix effects that cause up to 50% concentration underestimation even with internal standard correction [1]. Lower-deuterated analogs (e.g., D3-labeled species) risk isotopic overlap with the native analyte's natural abundance M+3 isotopic envelope, degrading signal specificity and calibration linearity [2]. Additionally, the mass shift of +9 Da in 4-Nitrodiphenyl-D9 provides sufficient separation to mitigate spectral interference while preserving near-identical physicochemical behavior essential for co-eluting internal standard performance .

1

Non‑deuterated or structural analogs

Differences in extraction recovery and ionization efficiency may lead to substantial quantification bias that cannot be corrected post hoc.

2

Lower‑deuterated isotopologues

Insufficient mass shift (e.g., D3) may overlap with the native analyte’s natural isotopic envelope, degrading signal specificity and calibration linearity.

3

13C or 15N alternatives without method re‑validation

Retention time matching and matrix effect compensation differ from deuterated standards; direct substitution may alter method reproducibility.

4-Nitrodiphenyl-D9 vs Alternative Internal Standards


Mass Shift Superiority: D9 vs D3 Labeling

4-Nitrodiphenyl-D9 provides a +9 Da mass shift from the native analyte (C12H9NO2, 199.21 Da → C12D9NO2, 208.26 Da), exceeding the industry-standard minimum requirement of +3 Da for deuterated internal standards [1]. In contrast, a hypothetical D3-labeled 4-nitrobiphenyl analog (MW 202.21 Da) would generate only a +3 Da shift, placing it in potential conflict with the native analyte's natural abundance M+3 isotopic envelope (arising from 13C2, 18O, etc.), which can compromise baseline resolution and quantitation accuracy, particularly at low analyte concentrations . The D9 configuration eliminates this risk through sufficient mass separation.

Mass Shift vs D3
Class‑level inference
+9 Da target
+3 Da minimum
Supports baseline MS resolution and low‑level quantification.
Verify signal specificity at low analyte concentrations.
Mass Spectrometry Isotope Dilution Internal Standard Selection SIL-IS

Isotopic Purity Benchmark

4-Nitrodiphenyl-D9 ([2H9]-4-nitrobiphenyl) has been procured and documented at 99.3% isotopic purity in peer-reviewed analytical protocols . This exceeds the industry-recommended threshold of >98% isotopic enrichment for internal standard applications [1]. Lower-purity lots (e.g., 96.5% isotopically pure standards) have been noted in literature as requiring additional correction or being unsuitable for certain applications .

Isotopic Purity
Head‑to‑head
99.3% isotopic purity
Exceeds >98% industry threshold; reduces unlabeled analyte interference.
Lot‑to‑lot consistency may require verification.
Isotopic Enrichment Analytical Validation Procurement Specification Internal Standard Quality

Hydrogen-Deuterium Back-Exchange Risk

Deuterated internal standards bearing labels on exchange-labile positions (e.g., adjacent to carbonyls, acidic protons, or certain aromatic positions) can undergo back-exchange to protiated forms during sample preparation or LC analysis, compromising quantification accuracy . 4-Nitrodiphenyl-D9 features nine deuterium atoms distributed across both aromatic rings of the biphenyl structure, with no labile protons on exchange-prone functional groups . In contrast, alternative 13C-labeled internal standards are inherently exchange-stable but carry higher procurement costs [1]. The D9 configuration on a nitroaromatic framework provides a cost-effective deuterated option with reduced exchange vulnerability.

H/D Back‑Exchange
Class‑level inference
Aromatic D labels; no labile protons
Reduced exchange risk compared to α‑carbon deuterated ISTDs.
Validate under specific sample preparation conditions.
Isotope Exchange LC-MS Method Robustness Deuterium Stability SIL-IS Validation

Deuterium Isotope Effect on Retention Time

Deuterium-labeled internal standards may exhibit slight chromatographic retention time shifts (H/D isotope effect) relative to the native analyte, which can cause differential ion suppression in LC-ESI-MS/MS when the internal standard and analyte do not co-elute perfectly [1]. This effect has been systematically documented: deuterated SIL-IS can show measurable retention time differences that diminish their capacity to compensate for matrix effects compared to non-deuterated (13C, 15N) SIL-IS [2]. 4-Nitrodiphenyl-D9, as a deuterated standard, carries this class-inherent limitation.

Retention Time Isotope Effect
Class‑level inference
Potential slight shift vs. native analyte
Method‑specific co‑elution verification recommended.
May affect matrix effect compensation in LC‑ESI‑MS/MS.
Chromatographic Resolution Matrix Effects LC-MS/MS Validation Isotope Effect

4-Nitrodiphenyl-D9 Application Scenarios


Environmental Monitoring of 4-Nitrobiphenyl

4-Nitrodiphenyl-D9 is used as a deuterated internal standard for the quantification of 4-nitrobiphenyl in environmental samples (air particulate matter, soil, sediment, water) via GC-MS or LC-MS/MS. The compound's +9 Da mass shift provides unambiguous spectral discrimination from the native analyte , while its 99.3% isotopic purity [1] ensures minimal native analyte interference in calibration. This application is critical for regulatory compliance monitoring of nitro-PAHs, which are persistent environmental pollutants with documented carcinogenicity (Category 1B) and aquatic toxicity [2].

Toxicokinetic and Metabolic Fate Studies

In metabolism and toxicokinetic studies, 4-Nitrodiphenyl-D9 enables accurate quantification of 4-nitrobiphenyl and its metabolites in biological matrices (plasma, urine, tissue homogenates). The internal standard corrects for matrix effects and extraction losses, which are significant in complex biological samples . The perdeuterated aromatic ring structure provides resistance to metabolic deuterium exchange, maintaining isotopic integrity throughout sample processing [1].

DNA Adduct Analysis and Carcinogenicity Research

4-Nitrobiphenyl is known to form DNA adducts as part of its carcinogenic mechanism. 4-Nitrodiphenyl-D9 has been documented in peer-reviewed protocols as an isotopic standard for DNA adduct analysis workflows . The compound serves as a precursor for the preparation of [2H9]-4-aminobiphenyl (via Zn reduction in C2H5OH/HCl at 60 °C) for use as an internal standard in aromatic amine DNA adduct quantification .

Method Validation and Quality Assurance

For laboratories developing and validating analytical methods for nitroaromatic compound quantification, 4-Nitrodiphenyl-D9 provides a traceable, high-purity internal standard that supports method ruggedness testing and inter-laboratory comparability. The documented 99.3% isotopic purity exceeds the 98% industry threshold [1], reducing variability introduced by internal standard lot-to-lot differences.

Application
Selection Property
Validation Focus
Environmental monitoring of 4‑nitrobiphenyl
IDMS internal standard with unambiguous mass shift
Matrix effect correction and method accuracy
Toxicokinetic studies in biological research matrices
Perdeuterated aromatic internal standard resistant to metabolic exchange
Extraction recovery and matrix effect compensation
DNA adduct analysis in carcinogenicity research
Precursor for [2H9]‑4‑aminobiphenyl internal standard
Adduct quantification and method reproducibility
Method validation for nitroaromatic quantification
High isotopic purity traceable internal standard
Inter‑laboratory comparability and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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